molecular formula C6H3BrN2S B12969896 7-Bromothiazolo[4,5-b]pyridine

7-Bromothiazolo[4,5-b]pyridine

Cat. No.: B12969896
M. Wt: 215.07 g/mol
InChI Key: XFSALLFRFKYYPV-UHFFFAOYSA-N
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Description

7-Bromothiazolo[4,5-b]pyridine is a heterocyclic compound featuring a thiazole ring fused to a pyridine core, with a bromine atom at the 7-position. The thiazole moiety introduces a sulfur atom into the aromatic system, distinguishing it from nitrogen-rich analogs like imidazo[4,5-b]pyridine. Bromine at position 7 enhances electrophilicity, making it a reactive site for cross-coupling reactions and functionalization.

Properties

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

IUPAC Name

7-bromo-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C6H3BrN2S/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H

InChI Key

XFSALLFRFKYYPV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)SC=N2

Origin of Product

United States

Preparation Methods

The synthesis of 7-Bromothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in an ethanol medium at room temperature . This reaction proceeds efficiently, yielding the desired product in good yields.

Chemical Reactions Analysis

7-Bromothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides .

Scientific Research Applications

7-Bromothiazolo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromothiazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. It has been reported to inhibit certain enzymes and receptors, leading to its observed biological activities. For example, it can act as a histamine H3 receptor antagonist, which contributes to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

Imidazo[4,5-b]pyridine Derivatives (e.g., 7-Bromo-3H-imidazo[4,5-b]pyridine):

  • Structure : Contains two nitrogen atoms in the fused ring (imidazole) instead of sulfur.
  • Reactivity : The nitrogen-rich structure facilitates hydrogen bonding and π-π stacking in biological systems. Bromine at position 7 or 6 (e.g., 6-bromo-2-thioxoimidazo[4,5-b]pyridine) directs regioselective arylation at C2 or C7 in Pd-mediated cross-coupling reactions .
  • Biological Activity: Imidazo derivatives exhibit potent binding to kinases like AURKA and EGFR, with substituents on the 4-anilino moiety influencing solvent exposure and hydrophobic interactions .

Thiazolo[4,5-b]pyridine Derivatives :

  • Structure : Sulfur in the thiazole ring alters electron distribution, increasing lipophilicity and altering metabolic stability.
  • Reactivity: Sulfur’s electronegativity may slow reaction rates compared to imidazo analogs. Limited direct evidence exists, but related thiazolo compounds show unique regioselectivity in functionalization .

Imidazo[4,5-c]pyridine Isomers (e.g., 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine):

  • Structure : Fused ring topology ([4,5-c] vs. [4,5-b]) shifts substituent positions, affecting steric interactions.
  • Applications : Used in tricyclic pharmaceuticals, highlighting the importance of fusion position on bioactivity .

Imidazo[4,5-b]pyridine Derivatives :

  • Kinase Inhibition: Compounds with 4-anilino substitutions bind AURKA and EGFR, but their solvent-exposed moieties reduce hydrophobic interactions compared to thiazolo analogs .
  • Mutagenicity: PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a mutagenic heterocyclic amine, is inhibited by flavonoid extracts (67–80% inhibition) .

Thiazolo[4,5-b]pyridine Derivatives :

  • Antioxidant Activity : Imidazo-thiazolo fused tricyclics (e.g., from Patent US7,456,194) show enhanced bioactivity due to sulfur’s electron-withdrawing effects .
  • pH-Sensing : Imidazo-derived acrylonitriles with bromo substituents exhibit antioxidative properties; thiazolo analogs may differ due to sulfur’s redox activity .

Physicochemical Properties

Property 7-Bromothiazolo[4,5-b]pyridine 7-Bromo-imidazo[4,5-b]pyridine Imidazo[4,5-c]pyridine Isomer
Molecular Weight ~288 g/mol (estimated) 214.03 g/mol 288.14 g/mol
Solubility Moderate (lipophilic S-atom) High (polar N-atoms) Low (steric hindrance)
Melting Point Not reported 1207174-85-3 (CAS) 1044772-00-0 (CAS)

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